Asterriquinol D dimethyl ether was first isolated from Aspergillus terreus, as part of the asterriquinone complex, in a study conducted by Yamamoto and colleagues at Kanazawa University in 1981 . Its classification as a dimethyl ether places it within a group of organic compounds characterized by the presence of two methyl groups attached to an ether functional group. The compound has been recognized as a chemotaxonomic marker for identifying novel fungal species, such as Aspergillus kumbius .
The synthesis of Asterriquinol D dimethyl ether involves several steps, primarily focusing on the extraction and purification from fungal cultures. The initial isolation typically requires cultivating Aspergillus terreus under controlled conditions to maximize yield.
Technical parameters such as temperature, pH, and nutrient composition are crucial during cultivation to optimize metabolite production.
Asterriquinol D dimethyl ether has a specific molecular structure characterized by its ether functionality. The molecular formula is C₁₁H₁₄O₂, indicating it contains two oxygen atoms within its structure.
The structural analysis can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which provide insights into the arrangement of atoms and functional groups within the molecule.
Asterriquinol D dimethyl ether can participate in various chemical reactions typical for ethers:
The reaction conditions such as temperature, solvent choice, and catalysts significantly influence these processes.
The mechanism of action for Asterriquinol D dimethyl ether primarily relates to its biological activities:
Further research is needed to elucidate these mechanisms fully.
Asterriquinol D dimethyl ether exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in organic synthesis and pharmaceutical formulations.
Asterriquinol D dimethyl ether has several scientific applications:
Asterriquinol D dimethyl ether (also designated compound 10 in fungal metabolite studies) is a bis-indolyl benzenoid derivative originating from specialized biosynthetic gene clusters (BGCs) in Aspergillus species. These BGCs are characterized by core polyketide synthase (PKS) genes alongside accessory enzymes (methyltransferases, oxidoreductases) and pathway-specific transcription factors. In Aspergillus sp. NCA257, the asterriquinol BGC spans ~15 kb and includes a non-reducing PKS (aqnPKS), a prenyltransferase (aqnPT), and a regulatory Zn₂C₆ transcription factor (aqnR). The cluster’s activation is epigenetically controlled by the global regulator laeA, which modifies chromatin structure to enable transcription under specific environmental conditions (e.g., nutrient stress or co-culture) [4] [7].
Table 1: Key Genes in Asterriquinol D Dimethyl Ether Biosynthesis
Gene ID | Predicted Function | Domain Architecture | Regulatory Influence |
---|---|---|---|
aqnPKS | Non-reducing polyketide synthase | SAT-KS-AT-PT-ACP-R | Core backbone synthesis |
aqnPT | Dimethylallyl transferase | Prenyltransferase | Prenylation at C3/C6 |
aqnOx | FAD-dependent monooxygenase | Baeyer-Villiger oxygenase | Quinone oxidation |
aqnMT | O-Methyltransferase | SAM-binding | Methyl ether formation |
aqnR | Pathway-specific transcription factor | Zn₂C₆ binuclear cluster | Cluster expression |
Silent BGCs like aqn can be activated experimentally by:
Asterriquinol D dimethyl ether biosynthesis initiates with the synthesis of a polyketide backbone by aqnPKS. This enzyme utilizes acetyl-CoA and malonyl-CoA to generate a tetraketide intermediate, which undergoes aldol condensation and aromatization to form emodin-like anthraquinone. Subsequent steps involve:
The bis-indolyl moiety arises from the incorporation of two tryptophan-derived units via a proposed Diels-Alder cycloaddition. Isotope labeling studies in Aspergillus terreus confirm anthranilic acid and tryptophan as primary precursors [6] [9].
Asterriquinol derivatives exhibit species-specific structural variations due to BGC heterogeneity:
Table 2: Asterriquinone Production in Aspergillus Species
Species | Strain | Compounds Identified | BGC Size (kb) | Induction Method |
---|---|---|---|---|
Aspergillus sp. | NCA257 | Asterriquinol D dimethyl ether (10) | ~15 | Rice culture, 25°C [3] |
A. fumigatus | Af293 | Asterriquinol C, dimethylated analogs | ~18 | ΔlaeA complementation [5] [9] |
A. nidulans | FGSC A4 | Not reported | Pseudogenized | N/A |
A. terreus | NIH2624 | Asterriquinol B, demethoxy derivatives | ~16 | Salt stress [8] |
Key observations include:
AntiSMASH analysis of 264 A. fumigatus genomes reveals 12 distinct asterriquinol-like BGCs, though only 4 produce characterized metabolites, highlighting significant cryptic potential [5] [9].
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